N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
Overview
Description
N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . It is characterized by a spirocyclic structure, which includes a dioxaspirodecane ring system with a methylamine group attached. This compound is used primarily in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with methylamine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade equipment to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives depending on the substituent introduced .
Scientific Research Applications
N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.
Mechanism of Action
The mechanism of action of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets are still under investigation, but it is believed to modulate biological processes through its structural features and functional groups .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine: This compound has a similar spirocyclic structure but includes additional phenyl and dimethyl groups.
8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride: This compound is a hydrochloride salt form with a similar core structure.
Uniqueness
N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine is unique due to its specific spirocyclic structure and the presence of a methylamine group. This combination of features gives it distinct chemical and biological properties, making it valuable for research and development purposes .
Properties
IUPAC Name |
N-methyl-1,4-dioxaspiro[4.5]decan-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-10-8-2-4-9(5-3-8)11-6-7-12-9/h8,10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVBOSMTPWJVIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2(CC1)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166398-41-0 | |
Record name | N-methyl-1,4-dioxaspiro[4.5]decan-8-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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